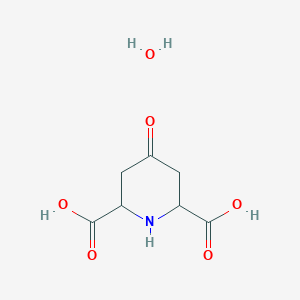
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate, also known as chelidamic acid hydrate, is an organic compound with the molecular formula C7H5NO5·xH2O. It is a derivative of piperidine and contains two carboxylic acid groups and a ketone group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxopiperidine-2,6-dicarboxylic acid;hydrate can be achieved through several methods. One common approach involves the acid-mediated 6-endo-trig cyclisation of amine-substituted enones. This method allows for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines, which can then be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful production of this compound on an industrial scale .
化学反应分析
Types of Reactions: 4-Oxopiperidine-2,6-dicarboxylic acid;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the ketone and carboxylic acid groups in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
科学研究应用
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an inhibitor of glutamate decarboxylase, an enzyme involved in neurotransmitter regulation . In medicine, it has shown promise as a therapeutic agent for various diseases, including cancer and diabetes . Additionally, this compound is used in the development of metal-organic frameworks (MOFs) for applications in catalysis and drug delivery .
作用机制
The mechanism of action of 4-Oxopiperidine-2,6-dicarboxylic acid;hydrate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of glutamate decarboxylase, it binds to the enzyme’s active site, preventing the conversion of glutamate to gamma-aminobutyric acid (GABA). This inhibition can affect neurotransmitter levels and has implications for neurological disorders . Additionally, its ability to chelate metal ions makes it useful in various biochemical processes .
相似化合物的比较
4-Oxopiperidine-2,6-dicarboxylic acid;hydrate can be compared to other similar compounds, such as chelidonic acid and 2,6-pyridinedicarboxylic acid. While these compounds share structural similarities, this compound is unique due to its specific functional groups and reactivity. Chelidonic acid, for example, has been studied for its anticancer and antibacterial properties, whereas 2,6-pyridinedicarboxylic acid is known for its use in coordination chemistry .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for synthetic chemistry. Additionally, its applications in biology and medicine highlight its importance as a research tool and potential therapeutic agent. Further studies on this compound will likely uncover even more uses and benefits.
属性
分子式 |
C7H11NO6 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
4-oxopiperidine-2,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C7H9NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h4-5,8H,1-2H2,(H,10,11)(H,12,13);1H2 |
InChI 键 |
NFXZDFGPBJBJFZ-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC(CC1=O)C(=O)O)C(=O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


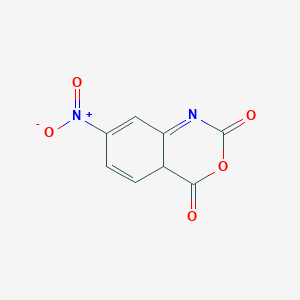
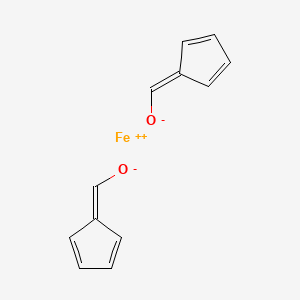
![(13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12357972.png)
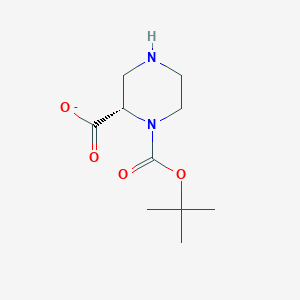

![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)
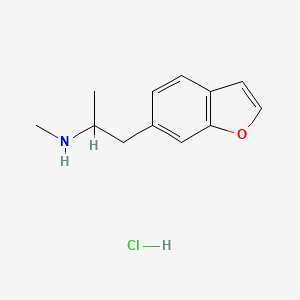
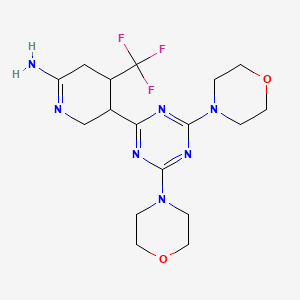
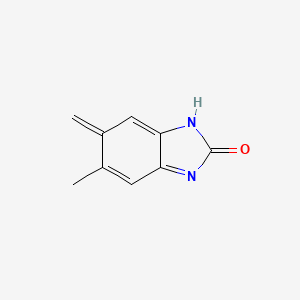
![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
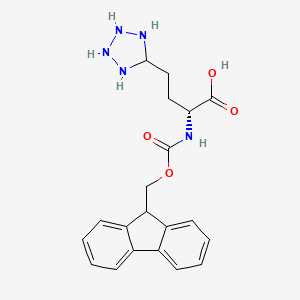
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)


